molecular formula C17H10ClFN6O2 B2557969 N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251630-87-1

N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2557969
CAS RN: 1251630-87-1
M. Wt: 384.76
InChI Key: DELAVXVHTUNOGQ-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring attached to a carboxamide group . These groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures (the triazole and oxadiazole rings) and various functional groups (chlorophenyl, fluorophenyl, carboxamide). These groups are likely to influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, without specific studies or experimental data on this compound, it’s challenging to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the chlorophenyl, fluorophenyl, triazole, oxadiazole, and carboxamide groups in this compound suggest that it might have interesting properties, but without specific data, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that compounds containing the 1,2,4-oxadiazole moiety, like the one , have been synthesized and evaluated for their biological activities. For instance, a study on microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities, finding some compounds with good to moderate activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). This highlights the compound's relevance in the development of new antimicrobial agents.

Structural Characterization

Another study focused on the synthesis and structural characterization of isostructural compounds related to the one , demonstrating high yields and suitable properties for single crystal diffraction studies. These findings are crucial for understanding the molecular configuration and potential interactions of these compounds in biological systems (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer Potential

Furthermore, research into the design, synthesis, and anticancer evaluation of compounds containing the 1,3,4-oxadiazole moiety revealed that some derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines. This suggests the compound's potential application in developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activities

Compounds with the 1,2,4-oxadiazole structure have also been synthesized and tested for their antimicrobial properties. Some derivatives were found to possess significant activity against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).

Antipathogenic Activity

Additionally, thiourea derivatives containing the phenyl moiety demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. This indicates the potential application of these compounds in developing treatments targeting biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data on this compound, it’s challenging to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. Without specific data or studies on this compound, it’s difficult to speculate on future directions .

properties

IUPAC Name

N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN6O2/c18-10-1-5-12(6-2-10)20-16(26)17-21-15(23-27-17)14-9-25(24-22-14)13-7-3-11(19)4-8-13/h1-9H,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELAVXVHTUNOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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